Tert-butyl N-[(1S,2R,4R)-6-oxo-2-bicyclo[2.2.2]octanyl]carbamate
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Description
Tert-butyl N-[(1S,2R,4R)-6-oxo-2-bicyclo[2.2.2]octanyl]carbamate is a useful research compound. Its molecular formula is C13H21NO3 and its molecular weight is 239.315. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Molecular Structure
Tert-butyl N-[(1S,2R,4R)-6-oxo-2-bicyclo[2.2.2]octanyl]carbamate and its derivatives have been extensively studied for their unique molecular structures and synthesis methods. Moriguchi et al. (2014) synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester, and analyzed its crystal structure, revealing a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring (Moriguchi et al., 2014).
Enantioselective Synthesis
Campbell et al. (2009) described an enantioselective synthesis of a benzyl derivative, essential for CCR2 antagonists, highlighting its importance in the synthesis of potent pharmaceutical agents (Campbell et al., 2009).
Intermediate for Synthesis of Analogues
Ober et al. (2004) discussed the compound as an important intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides (Ober et al., 2004).
Use in Proton-Induced Intra-Complex Hydride Transfer
Matthias et al. (2003) studied the compound's role in proton-induced intra-complex hydride transfer, showcasing its utility in understanding complex chemical reactions (Matthias et al., 2003).
Physicochemical and Pharmacokinetic Properties
Westphal et al. (2015) evaluated tert-butyl isosteres, including derivatives of the compound, discussing their impact on physicochemical and pharmacokinetic properties in medicinal chemistry (Westphal et al., 2015).
Catalytic Applications
Chankeshwara and Chakraborti (2006) investigated Indium(III) halides as catalysts for N-tert-butoxycarbonylation of amines, demonstrating the compound's relevance in catalytic processes (Chankeshwara & Chakraborti, 2006).
Properties
IUPAC Name |
tert-butyl N-[(1S,2R,4R)-6-oxo-2-bicyclo[2.2.2]octanyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-10-6-8-4-5-9(10)11(15)7-8/h8-10H,4-7H2,1-3H3,(H,14,16)/t8-,9+,10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHUVPOHLRRJPS-KXUCPTDWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2CCC1C(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@H]2CC[C@@H]1C(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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